molecular formula C12H12N2O4 B598010 Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate CAS No. 1198106-53-4

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate

Cat. No. B598010
CAS RN: 1198106-53-4
M. Wt: 248.238
InChI Key: FIFRDIXJBJVLRI-UHFFFAOYSA-N
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Description

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is a heterocyclic compound . It has the empirical formula C12H12N2O4 and a molecular weight of 248.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COC(=O)c1cn(C(=O)OC)c2ncc(C)cc12 . This indicates the presence of a pyrrole and pyrazine ring in its structure .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 248.24 . For maximum recovery of the product, it is recommended to store it at -20°C .

Scientific Research Applications

Chemical Synthesis and Structural Studies

Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate (DMP) has been actively used in chemical synthesis. One application involves its use as a thiocarbonyl ylide in cycloadditions to electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes, indicating its versatility in chemical reactions (Sutcliffe et al., 2000). Another study explored the conformational behavior of DMP isolated in low-temperature matrixes. The research detailed the structure and the most stable conformations of DMP in different states, contributing significantly to understanding its chemical behavior (Kaczor et al., 2006).

Reaction Mechanisms and Synthesis Routes

DMP is involved in various reaction mechanisms and synthesis routes for creating novel compounds. For instance, research has shown its use in the synthesis of 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, showcasing the influence of substituents on the reaction and product yield (Kaigorodova et al., 2004). Furthermore, the compound has been used in the synthesis of novel heterocyclic compounds such as pyrazoles and pyrimidines, revealing its utility in creating biologically active substances (Kumar & Mashelker, 2007).

Bioactive Compound Synthesis

DMP is a key ingredient in synthesizing bioactive compounds. Studies have shown its use in creating derivatives with antimicrobial activity, highlighting its potential in pharmaceutical applications (Nural et al., 2018). Moreover, research into the transformations of DMP into various bioactive structures, such as pyrazoles and pyrimidines, underlines its significance in medicinal chemistry (Zupančič, Svete & Stanovnik, 2008).

Future Directions

The future directions for research on Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate and similar compounds could involve further exploration of their biological activities and mechanisms of action. Given their potential role in cancer therapy, these compounds could be valuable in the design and synthesis of new leads to treat various diseases .

properties

IUPAC Name

dimethyl 5-methylpyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-7-4-8-9(11(15)17-2)6-14(12(16)18-3)10(8)13-5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFRDIXJBJVLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673639
Record name Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198106-53-4
Record name Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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